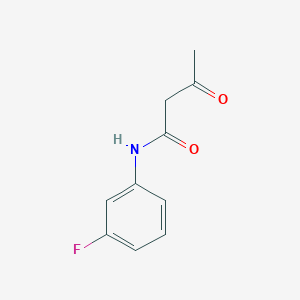

N-(3-fluorophenyl)-3-oxobutanamide

Description

Acetoacetamide (B46550) Derivatives in Medicinal and Synthetic Chemistry

In the realm of synthetic chemistry, acetoacetamides serve as reactive intermediates for the construction of more complex molecular architectures. cymitquimica.com They readily participate in a variety of chemical transformations, including cyclization and condensation reactions, to form diverse heterocyclic compounds. rsc.orgtsijournals.comresearchgate.net For instance, they are key starting materials in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidines, a class of compounds with a wide array of pharmacological properties. rsc.orgidexlab.comresearchgate.net

The utility of acetoacetamide derivatives extends significantly into medicinal chemistry, where they form the structural core of numerous biologically active molecules. Research has demonstrated that these compounds can serve as precursors for potential anti-inflammatory and anticancer agents. smolecule.com Their ability to be readily modified allows for the exploration of vast chemical space, leading to the discovery of novel therapeutic candidates. For example, derivatives of acetoacetamide have been investigated for their potential as antibacterial and antifungal agents. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNODWKRJSDXRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Advantage of Fluorine

Significance of Fluorine Substitution in Aromatic Systems for Chemical Biology

When incorporated into an aromatic system, such as the phenyl ring in N-(3-fluorophenyl)-3-oxobutanamide, fluorine imparts several advantageous characteristics. Due to its high electronegativity, fluorine can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. nih.gov This can lead to enhanced binding affinity to proteins and enzymes. tandfonline.comacs.org

The Research Frontier of N 3 Fluorophenyl 3 Oxobutanamide

Overview of the Research Landscape Surrounding this compound and Its Structural Analogues

This compound serves as a valuable building block in the synthesis of more complex molecules. For instance, it has been used in reactions to create novel pyridazine (B1198779) and pyrimidine (B1678525) derivatives, which are classes of heterocyclic compounds known to exhibit a wide range of biological activities. ripublication.com

Structural analogues of this compound, where the position of the fluorine atom on the phenyl ring is varied (e.g., N-(2-fluorophenyl)-3-oxobutanamide and N-(4-fluorophenyl)-3-oxobutanamide), are also of significant interest. sigmaaldrich.comcymitquimica.comscbt.com The synthesis and study of these analogues allow researchers to probe the structure-activity relationships of this chemical scaffold, determining how the placement of the fluorine atom influences the compound's properties and biological effects. acs.orgacs.org For example, research on N-(4-fluorophenyl)-3-oxobutanamide has shown its utility in the synthesis of dihydropyrimidine (B8664642) derivatives with potential cytotoxic activity. researchgate.net The exploration of these and other related structures, such as those with different substituents on the phenyl ring, continues to be an active area of investigation. chemchart.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 195.19 g/mol |

| Appearance | Solid |

| InChI Key | WNODWKRJSDXRKS-UHFFFAOYSA-N |

| PubChem CID | 792561 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. For instance, a singlet attributable to the methyl (CH₃) protons typically appears around δ 2.22 ppm. The methylene (B1212753) (CH₂) protons are observed as a singlet at approximately δ 3.57 ppm. The aromatic protons on the fluorophenyl ring exhibit complex splitting patterns, appearing as multiplets in the range of δ 7.38-7.66 ppm. A broad singlet corresponding to the amide (NH) proton is also present, often around δ 10.28 ppm. researchgate.net The presence of rotamers, or conformational isomers, can lead to the duplication of some signals in the NMR spectra of N-acylhydrazone derivatives. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, revealing the different carbon environments within the molecule. Just as in ¹H-NMR, non-equivalent carbon atoms in ¹³C-NMR produce distinct peaks with varying chemical shifts. savemyexams.com The presence of conformational stereoisomers can also lead to duplicated signals in the ¹³C-NMR spectra of derivatives. researchgate.net For many organic compounds, the isotope carbon-13 atoms will show signals on a ¹³C NMR spectrum. savemyexams.com

Below is a table summarizing typical ¹H-NMR and ¹³C-NMR data for this compound and its derivatives.

Interactive Data Table: NMR Data for this compound and Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| This compound | ¹H | 2.22 | s | CH₃ |

| ¹H | 3.57 | s | CH₂ | |

| ¹H | 7.38-7.66 | m | Ar-H | |

| ¹H | 10.28 | s | NH | |

| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide | ¹H | 2.43, 2.51 | s | CH₃ |

| ¹H | 6.95-7.89 | m | Ar-H | |

| ¹H | 9.65, 10.42 | bs | NH | |

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)nicotinamide | ¹H | 2.51 | s | CH₃ |

| ¹H | 3.63, 3.73 | s | OCH₃ | |

| ¹H | 4.92 | s | CH₂ | |

| ¹H | 6.93-8.14 | m | Ar-H | |

| ¹H | 10.47 | bs | NH |

s: singlet, m: multiplet, bs: broad singlet

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (ESI-MS, HREI-MS, EI-MS)

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and structural information of a compound. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular mass. nih.govuni.lu For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to its protonated form. researchgate.net In the analysis of its derivatives, ESI-MS can confirm the successful incorporation of various substituents by identifying the corresponding molecular ion peaks.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): HREI-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a harder ionization technique that causes extensive fragmentation of the molecule. mdpi.com The resulting fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the compound. For derivatives of this compound, the EI-MS spectra would reveal characteristic fragment ions corresponding to the cleavage of specific bonds within the molecule, aiding in their structural confirmation. nih.govresearchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | m/z | Assignment |

|---|---|---|---|

| N-(4-fluorophenyl)-3-oxobutanamide | MS | M⁺ | Molecular Ion |

| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide | MS | 377 | [M]⁺ |

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)nicotinamide | MS | 541 | [M]⁺ |

| 4-(4-Fluorophenyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | ESI-MS | 441.09 | [M+2]⁺ |

| 4-Phenyl-N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methyl-2-imino-1,2,3,4-tetrahydropyrimidine-5-carboxamide | ESI-MS | 405.15 | [M+1]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

The amide group shows a strong C=O stretching vibration typically around 1650-1716 cm⁻¹. researchgate.net The N-H stretching vibration of the amide appears in the range of 3200-3500 cm⁻¹. libretexts.orgspecac.com The presence of an aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A C-F stretching band can also be observed. For derivatives, the presence of additional functional groups, such as a cyano (C≡N) group, would be indicated by a sharp absorption around 2225 cm⁻¹. nih.gov

Interactive Data Table: Infrared Spectroscopy Data for this compound and Derivatives

| Compound | Functional Group | Absorption Frequency (cm⁻¹) |

|---|---|---|

| N-(4-fluorophenyl)-3-oxobutanamide | N-H | 3246 |

| C-H (Aromatic) | 3076 | |

| C=O (Ketone) | 1716 | |

| C=O (Amide) | 1662 | |

| C-F | 669 | |

| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide | N-H | 3448, 3221 |

| C≡N | 2222 | |

| C=O | 1650 | |

| 4-(4-Fluorophenyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | N-H | 3342, 3107 |

| C-H (Aromatic) | 3073 | |

| C=O (Amide) | 1712 | |

| C-F | 1264 | |

| C-O | 1244 |

Chromatographic Methods for Purification and Purity Assessment (e.g., Thin-Layer Chromatography, Silica (B1680970) Gel Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. moravek.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijrpc.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the purity of the product. researchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable solvent system (mobile phase). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Silica Gel Chromatography: For the purification of larger quantities of material, column chromatography using silica gel as the stationary phase is commonly employed. moravek.com The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents is passed through the column to elute the components. By collecting fractions and analyzing them by TLC, the pure compound can be isolated. Normal-phase chromatography is frequently the method of choice for purification, especially on a larger scale. chromatographyonline.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the assigned molecular formula. For example, for a derivative like 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide, the calculated elemental composition for C₂₁H₁₆FN₃OS would be C, 66.83%; H, 4.27%; N, 11.13%. Experimental values that closely match these figures would confirm the compound's composition. nih.gov

Interactive Data Table: Elemental Analysis Data for a Derivative of this compound

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide | C | 66.83 | 66.85 |

| H | 4.27 | 4.26 | |

| N | 11.13 | 11.15 | |

| 4-(4-Fluorophenyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C | 54.62 | 54.61 |

| H | 3.90 | 3.89 | |

| N | 9.55 | 9.54 | |

| 4-Phenyl-N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-methyl-2-imino-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C | 59.40 | 59.39 |

| H | 4.74 | 4.73 | |

| N | 13.85 | 13.84 |

Investigations into the Biological Activities of N 3 Fluorophenyl 3 Oxobutanamide and Its Structural Analogues

Enzyme Inhibition Potentials of N-(3-fluorophenyl)-3-oxobutanamide Derivatives

The capacity of this compound analogues to inhibit specific enzymes has been a significant area of research. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Urease Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions.

A series of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides were synthesized and tested for their urease inhibitory potential. Several of these compounds demonstrated potent activity, with IC50 values ranging from 9.13 ± 0.25 to 18.42 ± 0.42 μM, which is notable when compared to the standard inhibitor thiourea (B124793) (IC50 = 21.37 ± 0.26 μM). researchgate.net The most effective compounds in this series were 2b, 2g, 2m, and 2q, with IC50 values of 9.36 ± 0.27, 9.13 ± 0.25, 9.18 ± 0.35, and 9.35 ± 0.35 μM, respectively. researchgate.net Another study on oxazole-based imidazopyridine scaffolds also identified potent urease inhibitors. nih.gov Specifically, analogs with electron-withdrawing groups like -CF3 and -NO2, such as compounds 4i and 4o, showed excellent inhibitory activity. nih.gov Compound 4i was found to be more active than the standard thiourea. nih.gov The presence of electron-donating groups like -OCH3 also contributed to significant urease inhibition. nih.gov

Table 1: Urease Inhibition Data for this compound Derivatives

| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

| 2b | 9.36 ± 0.27 | 21.37 ± 0.26 |

| 2g | 9.13 ± 0.25 | 21.37 ± 0.26 |

| 2m | 9.18 ± 0.35 | 21.37 ± 0.26 |

| 2q | 9.35 ± 0.35 | 21.37 ± 0.26 |

Glycosidase Enzyme Inhibition (α-glucosidase, α-amylase)

The inhibitory effects of this compound derivatives on glycosidase enzymes, such as α-glucosidase and α-amylase, have been investigated for their potential in managing carbohydrate metabolism disorders.

In a study of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, the compounds exhibited α-glucosidase inhibitory activity with IC50 values between 114.57 ± 1.35 and 462.94 ± 1.23 μM. researchgate.net Compound 2m, which contains a 2-CF3 electron-withdrawing group, was identified as a potent dual inhibitor of both urease and α-glucosidase. researchgate.net Another research on 5-amino-nicotinic acid derivatives, including a thiourea derivative with a 3-fluorophenyl group, showed promising α-amylase and α-glucosidase inhibitory activities. nih.gov For α-amylase, the IC50 values of the synthesized compounds ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, comparable to the standard acarbose (B1664774) (10.98 ± 0.03 µg/mL). nih.gov For α-glucosidase, the IC50 values were between 12.01 ± 0.09 and 38.01 ± 0.12 µg/mL, also comparable to acarbose (10.79 ± 0.17 µg/mL). nih.gov

Table 2: Glycosidase Inhibition Data for this compound Analogues

| Enzyme | Compound Series | IC50 Range | Standard (Acarbose) IC50 |

| α-glucosidase | N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides | 114.57 ± 1.35 to 462.94 ± 1.23 μM | Not specified in this study |

| α-amylase | 5-amino-nicotinic acid derivatives | 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL | 10.98 ± 0.03 µg/mL |

| α-glucosidase | 5-amino-nicotinic acid derivatives | 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL | 10.79 ± 0.17 µg/mL |

DprE1 Enzyme Inhibition in Mycobacterial Pathways

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Inhibition of this enzyme is a key strategy in the development of new anti-tubercular drugs.

Research into novel hybrids of 1,2,3-triazole-benzoxazole has led to the identification of potent DprE1 inhibitors. nih.gov Compounds BOK-2 and BOK-3 from this series showed significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively, which are comparable to the standard drug TCA-1 (IC50 = 3.0 ± 0.2 μM). nih.gov DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenyl phosphoryl-2′-keto-D-erythro-pentofuranose (DPX), a crucial step in the biosynthesis of arabinan (B1173331) components of the mycobacterial cell wall. nih.govvlifesciences.com The inhibition of DprE1 disrupts this pathway, leading to cell death. vlifesciences.comresearchgate.net Structural studies of DprE1 in complex with inhibitors have revealed that binding can occur both covalently and non-covalently. researchgate.netrcsb.org For instance, benzothiazinone (BTZ) inhibitors form a covalent bond with a cysteine residue (Cys387) in the active site. rcsb.org

Human Galactokinase (GALK1) Inhibition Profiles

Inhibition of human galactokinase (GALK1) is a potential therapeutic strategy for classic galactosemia, a genetic disorder caused by the deficiency of the GALT enzyme, leading to the accumulation of toxic galactose-1-phosphate.

This compound has been used as a starting material in the synthesis of potent GALK1 inhibitors. nih.gov A structure-based optimization campaign led to the development of novel dihydropyrimidine (B8664642) analogs with biochemical inhibition IC50 values below 100 nM. nih.gov These compounds were effective in preventing the accumulation of galactose-1-phosphate in patient-derived cells at low micromolar concentrations. nih.gov The research highlights the potential of targeting GALK1 to manage classic galactosemia. scispace.comresearchgate.net

Kinetic Analysis of Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Mixed-type)

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Kinetic studies determine whether an inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

For urease inhibition by N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamide derivatives, a kinetic study of compound 2g revealed a competitive mode of inhibition. researchgate.net Similarly, another potent urease inhibitor, compound 2c, was also found to be a competitive inhibitor. researchgate.net In the case of α-glucosidase inhibition by 5-amino-nicotinic acid derivatives, kinetic studies of compounds 8 and 9 showed a competitive type of inhibition with Ki values of 2.79 ± 0.011 and 3.64 ± 0.012 μM, respectively. researchgate.net The different types of inhibition—competitive, non-competitive, and mixed-type—are distinguished by how the inhibitor affects the enzyme's kinetic parameters, Vmax and Km. mdpi.com

Antimicrobial and Anti-tubercular Research

The antimicrobial properties of this compound and its analogs have been explored, with a particular focus on their activity against Mycobacterium tuberculosis.

Several studies have synthesized and evaluated derivatives of this compound for their anti-tubercular activity. In one study, 1,4-dihydropyridine (B1200194) derivatives were synthesized, and compounds 3b (4-Cl) and 3c (3,4-Cl) were found to be the most potent against Mycobacterium tuberculosis. nih.gov Another study on bis dihydropyrimidine compounds identified compound 3g, a 4-fluorophenyl derivative, as a highly active agent against both M. tuberculosis H37Rv and isoniazid-resistant M. tuberculosis, with a minimum inhibitory concentration (MIC) between 0.08 and 0.10 μM. tandfonline.com Furthermore, research on 2-benzylidene-3-oxobutanamide derivatives showed that compound 17, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, exhibited significant antibacterial activity against multidrug-resistant Acinetobacter baumannii and MRSA. nih.gov The MIC for compound 17 was 16 μg/mL against A. baumannii and 2 μg/mL against MRSA. nih.gov Other derivatives of 3-oxobutanamides have also shown broad-spectrum antimicrobial activity against various bacterial and fungal species. researchgate.net

Table 3: Anti-tubercular and Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Series | Target Organism | Activity (MIC) |

| Dihydropyridine (B1217469) derivative 3b (4-Cl) | Mycobacterium tuberculosis | 7.15 µg/mL |

| Dihydropyridine derivative 3c (3,4-Cl) | Mycobacterium tuberculosis | 6.35 µg/mL |

| Bis dihydropyrimidine 3g | M. tuberculosis H37Rv & INH-resistant | 0.08 - 0.10 µM |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) | Acinetobacter baumannii (MDR) | 16 µg/mL |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) | Staphylococcus aureus (MRSA) | 2 µg/mL |

Evaluation of Antibacterial Activities (e.g., against Staphylococcus aureus and Bacillus subtilis)

The antibacterial potential of derivatives of N-aryl-3-oxobutanamides has been a subject of scientific inquiry. In one study, a series of novel Biginelli dihydropyrimidines were synthesized using N-(4-fluorophenyl)-3-oxobutanamide as a starting material. These compounds were subsequently screened for their in vitro antibacterial activity against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. The results indicated that the synthesized dihydropyrimidine derivatives did not exhibit significant antibacterial activity against these strains. researchgate.net

Conversely, research into other structural variations has shown more promising results. A series of 2-benzylidene-3-oxobutanamide derivatives were synthesized and evaluated for their antibacterial properties against resistant pathogens. Notably, several of these compounds demonstrated very good antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov For instance, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was identified as a promising antibacterial compound, showing significant growth inhibition of MRSA. nih.gov

These findings suggest that while simple dihydropyrimidine derivatives of N-fluorophenyl-3-oxobutanamide may lack potent antibacterial action, other modifications to the core structure, such as the introduction of a benzylidene moiety, can lead to significant activity against clinically relevant bacteria like MRSA.

Table 1: Antibacterial Activity of Selected 2-Benzylidene-3-oxobutanamide Derivatives against MRSA

| Compound | Substitution on Benzylidene Ring | Activity against MRSA | Reference |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | 3-nitro | Very good | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | 4-nitro | Significant | nih.gov |

| Halogen-substituted derivatives | 2- and 4-halogen | Beneficial | nih.gov |

This table is based on qualitative descriptions of activity from the source material.

Assessment of Anti-tubercular Efficacy against Mycobacterium tuberculosis Strains

The search for novel anti-tubercular agents has led to the investigation of various heterocyclic compounds derived from N-aryl-3-oxobutanamides. One area of focus has been on 1,4-dihydropyridine-3,5-dicarboxamide derivatives. It is understood that substituting the dicarboxylic ester group of dihydropyridines with an aryl amide (carboxamide) moiety can enhance anti-tubercular potency while reducing calcium channel antagonist activity. nih.gov These compounds are thought to act as prodrugs, which upon entering the mycobacterium, may undergo enzymatic hydrolysis to their active carboxylic acid form. nih.gov

In a specific study, new 1,4-dihydropyridine analogues were synthesized using N-arylacetoacetamides, including N-(4-fluorophenyl)-3-oxobutanamide and N-(3-bromophenyl)-3-oxobutanamide, as starting materials. nih.govnih.gov These derivatives, featuring a 4(5)-chloro-2-ethyl-5(4)-imidazolyl moiety at the 4-position of the dihydropyridine ring, were evaluated for their in vitro activity against Mycobacterium tuberculosis. All the synthesized ligands demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis. nih.gov The most potent compounds in this series were found to be those with 4-chloro and 3,4-dichloro substitutions on the phenyl ring of the carboxamide. nih.gov

Another study also reported on the synthesis of symmetrical dicarboxamide derivatives of 1,4-dihydropyridine and their evaluation for anti-tubercular activity. nih.gov The results showed that all the designed compounds possessed a good ability to inhibit the growth of Mycobacterium tuberculosis. nih.gov

These findings highlight the potential of dihydropyridine derivatives of N-fluorophenyl-3-oxobutanamide as a promising class of anti-tubercular agents.

Table 2: In-vitro Anti-tubercular Activity of Selected 1,4-Dihydropyridine Derivatives

| Compound | R group on DHP ring | MIC (µg/mL) 24h | MIC (µg/mL) 48h | Reference |

| 3a | 4-fluorophenyl | 14.64 | 30.51 | nih.gov |

| 3b | 4-chlorophenyl | <7.15 | <7.15 | nih.gov |

| 3c | 3,4-dichlorophenyl | <6.35 | <6.35 | nih.gov |

| 3d | 3-bromophenyl | 11.83 | 24.64 | nih.gov |

| 3f | 2,4-dinitrophenyl | 11.43 | 11.43 | nih.gov |

| Ethambutol | - | 3.04 | 3.04 | nih.gov |

Exploration of Antifungal Activities

The antifungal properties of compounds derived from N-aryl-3-oxobutanamides have also been explored. Thiophene (B33073) derivatives, which can be synthesized from acetoacetanilides, are a structural component of the commercial antifungal agent sertaconazole. researchgate.net This has spurred interest in synthesizing new thiophene derivatives and evaluating their biological activities.

In one study, a series of 3-substituted amino-4-hydroxylcoumarin derivatives were synthesized, some of which incorporated a 4-fluorophenylpiperazin-1-yl moiety attached to a 4-oxobutanamide (B1628950) backbone. These compounds were evaluated for their antifungal activities and their ability to inhibit chitin (B13524) synthase. tandfonline.com

Additionally, N-formyl tetrahydropyrimidine (B8763341) derivatives have been synthesized from N-(4-chloro/methoxyphenyl)-3-oxobutanamide and screened for their in-vitro antifungal activity against Aspergillus niger. Several of these compounds displayed inspirational antifungal activity when compared to the reference standard. chemrevlett.com Similarly, other research has investigated the antifungal activity of various heterocyclic derivatives of 3-oxobutanamides, including thiophene, diazepine, and thiazole (B1198619) derivatives, against several fungal species. researchgate.net

While direct studies on the antifungal activity of this compound are limited, the promising results from its structural analogues, particularly coumarin (B35378) and tetrahydropyrimidine derivatives, suggest that this chemical class is a worthwhile area for further investigation in the development of new antifungal agents.

Other Relevant Biological Activities Explored

Beyond antimicrobial applications, the structural framework of this compound and its analogues has been investigated for other potential therapeutic uses.

Immunosuppressant Activity Investigations

Antiproliferative Activity against Human Cancer Cell Lines (In Vitro Models)

A significant area of research for N-aryl-3-oxobutanamide derivatives has been in the field of oncology, with numerous studies evaluating their antiproliferative activity against various human cancer cell lines.

Thiophene derivatives synthesized from acetoacetanilide (B1666496) have been a particular focus. In one study, newly synthesized thiophene and fused thiophene derivatives were evaluated for their anti-tumor activity against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. researchgate.net

In another investigation, nicotinamide (B372718) derivatives were prepared from N-(4-fluorophenyl)-3-oxobutanamide. The subsequent antiproliferative evaluation against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines revealed that several of the synthesized compounds exhibited interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov Importantly, all tested compounds showed low cytotoxicity against a non-tumor fibroblast-derived cell line, suggesting a favorable safety profile. nih.gov

Furthermore, multicomponent reactions involving acetoacetanilide derivatives have yielded 4H-pyran and 1,4-dihydropyridine derivatives with demonstrated antitumor activities against six human cancer and normal cell lines. nih.gov Derivatives of 4-[(halophenyl)diazenyl]phenol, including those with a fluorophenyl group, have also been synthesized and screened for their anticancer activities against nasopharyngeal cancer (NPC) HK-1 cell lines, with 4-[(E)-(Fluorophenyl)diazenyl]phenol showing the highest activity among the tested compounds. researchgate.net

These studies collectively indicate that the N-aryl-3-oxobutanamide scaffold is a promising starting point for the development of novel antiproliferative agents.

Table 3: Antiproliferative Activity of Selected Nicotinamide Derivatives

| Compound Code | Cell Line | IC50 (µM) ± SD | Reference |

| 3b | HCT-116 | 19.7 ± 2.8 | nih.gov |

| HepG-2 | 52.9 ± 5.1 | nih.gov | |

| MCF-7 | 38.7 ± 4.1 | nih.gov | |

| 4c | HCT-116 | 15.4 ± 1.9 | nih.gov |

| HepG-2 | 36.1 ± 3.9 | nih.gov | |

| MCF-7 | 32.8 ± 3.6 | nih.gov | |

| 4d | HCT-116 | 10.3 ± 1.1 | nih.gov |

| HepG-2 | 45.1 ± 4.6 | nih.gov | |

| MCF-7 | 24.8 ± 2.8 | nih.gov |

IC50 values represent the concentration at which 50% of cell growth is inhibited.

Hepatitis B Virus (HBV) Capsid Assembly Modulation

The assembly of the Hepatitis B Virus (HBV) capsid is a critical step in the viral replication cycle, making it an attractive target for antiviral therapies. mdpi.comnih.govplos.orgnih.gov Capsid assembly modulators (CAMs) are small molecules that interfere with this process. mdpi.complos.orgnih.govmdpi.com Several classes of CAMs have been identified, including heteroaryldihydropyrimidines (HAPs), phenylpropenamides, sulfamoylbenzamides, and more recently, non-classical CAMs which include carboxamides. mdpi.com

The core protein of HBV assembles into a capsid, and CAMs can disrupt this assembly, leading to the formation of aberrant, non-functional capsids or preventing the encapsidation of the viral pregenomic RNA (pgRNA). mdpi.commdpi.com Some CAMs, like the glyoxamide-pyrrolamide compound GLP-26, which contains a carboxamide moiety, have shown potent anti-HBV activity at nanomolar concentrations. mdpi.comnih.gov N-phenyl-3-sulfamoyl-benzamide derivatives have also been identified as HBV capsid assembly modulators. nih.gov

While there is no direct report on this compound as an HBV capsid assembly modulator, the established activity of other carboxamide-containing compounds in this area suggests that this chemical class, including derivatives of this compound, could be a fruitful area for the discovery of new anti-HBV agents. mdpi.com The development of novel CAMs is of great importance, as some existing modulators have been associated with adverse events. nih.gov

Antioxidant Activity Assessments

While direct studies on the antioxidant properties of this compound are not extensively documented in publicly available research, investigations into its structural analogues and derivatives provide significant insights into its potential in this area. The antioxidant activity of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a substance to donate a hydrogen atom or electron to neutralize the stable DPPH radical. nih.govmdpi.comresearchgate.net

Derivatives of 3-oxobutanamides have been utilized as precursors in the synthesis of various heterocyclic compounds that have demonstrated notable antioxidant activities. researchgate.netrasayanjournal.co.in For instance, a study on pyridine, thiophene, diazepine, and thiazole derivatives synthesized from 3-oxobutanamides revealed that some of these new compounds exhibited varying degrees of antioxidant effects. researchgate.net The antioxidant potential of these molecules is often attributed to their chemical structure, which can facilitate the scavenging of free radicals.

Furthermore, research on fluorophenyl-isoxazole-carboxamide derivatives, which share the fluorophenyl moiety with this compound, has shown potent antioxidant activity. In one study, compounds such as N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide demonstrated high scavenging activity against the DPPH free radical, with IC50 values indicating greater potency than the standard antioxidant Trolox. nih.gov This suggests that the presence of the fluorophenyl group may contribute positively to the antioxidant capacity of a molecule.

Another relevant study focused on the synthesis and biological evaluation of triazolopyrimidine derivatives, where N-(substituted phenyl)-3-oxobutanamide was a key reactant. One of the synthesized compounds, 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(3-fluorophenyl)-4,7-dihydro-5-methyl- nih.govresearchgate.netbiointerfaceresearch.comtriazolo[1,5-a]pyrimidine-6-carboxamide, was evaluated for its biological activities, which often include antioxidant assessments for this class of compounds. rasayanjournal.co.in

The collective findings from studies on these structural analogues suggest that this compound is a valuable scaffold for developing novel antioxidant agents. The presence of the β-ketoamide functionality and the fluorinated phenyl ring are key structural features that can be chemically modified to enhance antioxidant properties.

Table 1: Antioxidant Activity of a Structural Analogue

| Compound | Assay | IC50 (µg/ml) | Reference |

|---|---|---|---|

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | DPPH | 0.45 ± 0.21 | nih.gov |

| Trolox (Positive Control) | DPPH | 3.10 ± 0.92 | nih.gov |

Coordination Chemistry and Metal Complexation Studies of this compound Derivatives and Their Biological Implications

The β-ketoamide moiety in this compound and its analogues is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. The coordination of these ligands to metal centers can significantly alter their physicochemical properties and, consequently, their biological activities. cutm.ac.inmdpi.com The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligands. biointerfaceresearch.comresearchgate.net

Research into the coordination chemistry of acetoacetanilide derivatives, which are close structural relatives of this compound, has demonstrated their ability to form complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). biointerfaceresearch.comresearchgate.net These complexes often exhibit interesting geometries and electronic properties that can influence their interaction with biological targets. For instance, Schiff base complexes derived from acetoacetanilides have been shown to possess significant antimicrobial and antitumor activities.

A pertinent example is the synthesis and characterization of metal complexes with a Schiff base ligand derived from 2-hydroxy naphthaldehyde and 4-fluoro-1,2-phenylenediamine. researchgate.net The study revealed that the metal complexes exhibited notable antioxidant activity in DPPH free radical scavenging experiments and also demonstrated antimicrobial properties. This highlights the potential of incorporating a fluorophenyl group into a ligand to modulate the biological activity of its metal complexes.

Furthermore, studies on hydrazone ligands containing a fluorophenyl group have shown that their metal complexes can exhibit a range of biological effects, including antimicrobial, antimalarial, and antitubercular activities. xiahepublishing.com For example, metal complexes of a Schiff base derived from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde were synthesized and showed good antimicrobial potential. xiahepublishing.com The formation of a chelate ring involving the metal ion and the ligand is often a key factor in the enhanced biological activity. cutm.ac.in

The biological implications of such metal complexes are vast. The chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Moreover, the metal ion itself can be a crucial component of the pharmacophore, interacting with biological macromolecules and potentially influencing cellular processes. The coordinated ligand can also stabilize the metal ion in a specific oxidation state, which can be important for its biological function.

Structure Activity Relationship Sar Analysis and Rational Design Principles of N 3 Fluorophenyl 3 Oxobutanamide Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of N-(3-fluorophenyl)-3-oxobutanamide analogues is highly sensitive to modifications on both the phenyl ring and the 3-oxobutanamide moiety. SAR studies reveal that the type, position, and size of substituents can dramatically alter potency and selectivity. nih.govrjraap.com

For instance, in the context of human galactokinase inhibitors, systematic decoration of the phenyl ring with halogens showed that fluorine substitutions slightly improved potency compared to the unsubstituted parent compound. nih.gov Conversely, while a chlorine atom at the 2-position was favorable, placing it at the 3- or 4-positions resulted in a complete loss of activity. nih.gov This highlights the critical role of substituent positioning.

Exploring polar groups reveals further nuances. Hydroxyl groups, capable of both donating and accepting hydrogen bonds, showed varied effects based on their location. nih.gov Similarly, placing a carboxylate group at the 3- or 4-positions of the phenyl ring led to a greater than five-fold improvement in potency, whereas a 2-position carboxylate was detrimental. nih.gov

Modifications are not limited to the phenyl ring. In a series of N-adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides evaluated for urease inhibition, it was found that electron-donating groups on the phenyl ring generally enhanced enzyme inhibition. researchgate.net Furthermore, within a class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), the inversion of the amide and carbonyl groups in the core structure led to the discovery of compounds with a broad spectrum of antifungal activity. nih.gov

The following table summarizes the impact of various substitutions on the phenyl ring of a dihydropyrimidine (B8664642) core, for which this compound can serve as a starting material. nih.gov

| Compound | Substitution on Phenyl Ring | Potency (IC50 in µM) |

|---|---|---|

| 2 | H (Unsubstituted) | 10.2 |

| 3 | 2-Fluoro | 8.7 |

| 4 | 3-Fluoro | 7.9 |

| 5 | 4-Fluoro | 8.3 |

| 6 | 2-Chloro | 6.5 |

| 7 | 3-Chloro | >50 |

| 8 | 4-Chloro | >50 |

| 15 | 3-Carboxylate | 1.9 |

| 16 | 4-Carboxylate | 1.8 |

Elucidating the Role of Fluoro Substitution on Molecular Interactions and Activity Profiles

The fluorine atom at the 3-position of the phenyl ring is not merely a placeholder but plays a significant role in modulating the molecule's properties and interactions. nih.govsci-hub.se The strategic introduction of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and potency. nih.govcambridgemedchemconsulting.com

Fluorine's high electronegativity can influence the electronic environment of the entire molecule. cambridgemedchemconsulting.com This can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with the target protein that would not otherwise be possible. nih.govcambridgemedchemconsulting.com For example, in studies of HIV-1 integrase inhibitors derived from a related 4-fluoro analogue, the fluorine atom contributes to crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site.

In the context of SDHIs, the fluorine atom on the phenyl ring can form important interactions with amino acid residues in the ubiquinone-binding (Qp) pocket of the enzyme. mdpi.comonline-rpd.org Molecular docking studies of related SDHI fungicides have shown that halogen substituents on the aromatic ring can engage in π–π interactions with key tryptophan residues, which are crucial for binding. mdpi.com The replacement of hydrogen with fluorine is known to block sites of metabolism, preventing metabolic cleavage and reducing the potential for oxidative metabolism, thereby extending the compound's duration of action. cambridgemedchemconsulting.com This strategic placement can lead to analogues with enhanced biological activity and improved pharmacokinetic profiles. smolecule.comdrughunter.com

Strategic Bioisosteric Replacements and Exploration of Heterocyclic Scaffolds in Structure Optimization

Bioisosteric replacement is a powerful strategy used to fine-tune a molecule's properties while retaining its core biological activity. nih.govsci-hub.secambridgemedchemconsulting.comdrughunter.com This involves substituting an atom or group with another that has broadly similar physical or chemical characteristics. cambridgemedchemconsulting.com In the optimization of this compound analogues, this principle has been applied successfully, particularly in replacing the phenyl ring with various heterocyclic scaffolds. nih.govresearchgate.net

Heterocycles are widely used in drug design as they can act as critical pharmacophoric elements that interact intimately with target proteins. nih.gov In the development of human galactokinase inhibitors, replacing the phenyl ring of an analogue with 2- and 3-pyridyl groups led to modest improvements in potency. nih.gov Further exploration revealed that imidazole (B134444) and pyrazole (B372694) rings provided a 7- to 9-fold increase in activity. nih.gov This demonstrates that heterocyclic scaffolds can offer superior interaction patterns compared to a simple phenyl ring.

Another key strategy involves the bioisosteric replacement of specific functional groups to improve properties like membrane permeability. For instance, compounds containing a carboxylic acid often exhibit poor permeability. nih.gov Researchers sought bioisostere replacements for the carboxylate group, noting that a pyrazole was equipotent to a pyridyl acid, suggesting a viable replacement strategy to enhance drug-like properties. nih.gov

The following table shows the effect of replacing the phenyl ring with various heterocyclic systems on the potency of a core inhibitor structure. nih.gov

| Compound | Scaffold | Potency (IC50 in µM) | Fold Improvement over Phenyl (Cmpd 2) |

|---|---|---|---|

| 2 | Phenyl | 10.2 | - |

| 26 | 2-Pyridyl | 8.0 | 1.3 |

| 27 | 3-Pyridyl | 7.5 | 1.4 |

| 32 | 3-Methyl Imidazole | 1.4 | 7.3 |

| 33 | 3-Methyl Pyrazole | 1.1 | 9.3 |

| 35 | Pyridyl Acid | 1.08 | 9.4 |

Ligand Design Principles for Targeted Biological Pathways and Improved Efficacy

The cumulative findings from SAR studies, fluoro substitution analysis, and bioisosteric replacements provide a set of guiding principles for the rational design of more effective this compound analogues.

Positional Sensitivity of Substituents: The location of substituents on the phenyl ring is paramount. For halogen substitutions, the 2- and 3-positions appear more favorable than the 4-position for certain targets, while for polar groups like carboxylates, the 3- and 4-positions can significantly boost potency. nih.gov Design efforts must consider the specific topology of the target's binding site.

Harnessing Fluorine's Properties: The 3-fluoro substituent is a key feature that should be retained or strategically manipulated. Its ability to form specific molecular interactions and block metabolic degradation makes it a valuable component for enhancing both potency and pharmacokinetic properties. nih.govnih.gov

Embracing Heterocyclic Scaffolds: The phenyl ring is not always the optimal scaffold. Replacing it with nitrogen-containing heterocycles like pyrazole and imidazole can lead to substantial gains in activity. nih.gov These scaffolds offer different geometries and hydrogen bonding capabilities, allowing for better complementarity with the biological target. nih.govresearchgate.net

Targeting Specific Interactions: Effective ligand design requires a focus on key interactions within the binding site. For SDH inhibitors, this includes forming hydrogen bonds with key residues like tyrosine and tryptophan and engaging in π–π stacking interactions. nih.govmdpi.com Molecular docking and computational models can be invaluable for predicting and optimizing these interactions. nih.govsioc-journal.cn

By integrating these principles, medicinal chemists can move beyond simple trial-and-error and rationally design novel this compound analogues with superior potency, selectivity, and therapeutic potential. biorxiv.org

Computational Chemistry and Molecular Modeling Applications in N 3 Fluorophenyl 3 Oxobutanamide Research

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. In the context of N-(3-fluorophenyl)-3-oxobutanamide and its derivatives, docking studies have been instrumental in understanding their interactions with various biological targets.

For instance, in the development of novel inhibitors, docking simulations can elucidate how the fluorophenyl group and the oxobutanamide moiety of the molecule fit into the binding pocket of a target protein. researchgate.netmdpi.com These simulations can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are vital for the stability of the ligand-receptor complex. researchgate.netmdpi.com The binding energy, often calculated as a docking score, provides a quantitative measure of the binding affinity, helping to rank potential drug candidates. mdpi.comnih.gov

Research has shown that the 3-fluorophenyl group can significantly influence binding through hydrophobic interactions and potential halogen bonds. researchgate.net The amide and carbonyl groups of the oxobutanamide chain are often involved in forming key hydrogen bonds with amino acid residues in the active site of the target protein. mdpi.com By visualizing these interactions, researchers can rationally design modifications to the this compound scaffold to enhance binding potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding energetics of this compound and its complexes with biological targets. galaxyproject.orgresearchgate.net Unlike the static picture provided by molecular docking, MD simulations can capture the flexibility of both the ligand and the receptor over time, offering a more realistic representation of their interaction in a physiological environment. researchgate.net

Through MD simulations, researchers can analyze the stability of the ligand-protein complex by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. galaxyproject.org These analyses reveal the conformational flexibility of different parts of the molecule and the protein, highlighting regions that are crucial for binding. galaxyproject.org

Furthermore, MD simulations allow for the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores. researchgate.net These calculations can decompose the total binding energy into contributions from different types of interactions, such as electrostatic and van der Waals forces, providing a deeper understanding of the driving forces behind ligand binding. This information is invaluable for optimizing the structure of this compound to improve its therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org For this compound and its analogs, QSAR models are developed to predict their potency against a specific biological target before they are synthesized, thereby saving time and resources. longdom.orgnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. nih.gov These descriptors quantify various physicochemical properties of the molecules. wikipedia.org Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. longdom.orgmdpi.com

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. wikipedia.org For example, a QSAR study on a series of related compounds might reveal that increased hydrophobicity and specific steric properties of the substituent on the phenyl ring are positively correlated with inhibitory activity. nih.gov Such insights are crucial for guiding the design of more potent compounds. The predictive power of a QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability. mdpi.commdpi.com

Prediction of Key Molecular Descriptors Relevant to Biological Activity

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. ni.ac.rsmdpi.com A balanced LogP value is often desirable for oral bioavailability. For this compound, the predicted LogP value helps in assessing its potential to cross biological membranes. vulcanchem.com

Partial Atomic Charge: The distribution of electron density within a molecule, represented by partial atomic charges on each atom, is critical for understanding intermolecular interactions. mdpi.com The partial charges on the nitrogen and oxygen atoms of the amide and carbonyl groups, as well as the fluorine atom, determine their ability to act as hydrogen bond acceptors or to engage in electrostatic interactions with the target protein. nih.govnih.gov

Below is a table of predicted molecular descriptors for this compound:

| Descriptor | Predicted Value | Source |

| Molecular Weight | 195.19 g/mol | uni.lu |

| XlogP | 2.0 | uni.lu |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

| Polar Surface Area | 46.17 Ų | chemscene.com |

These descriptors provide a foundational understanding of the molecule's properties and its likely behavior in a biological system.

In Silico Screening for Pan-Assay Interference Compounds (PAINS) and Drug-Likeness Assessment

In the early stages of drug discovery, it is crucial to identify and eliminate compounds that are likely to interfere with bioassays or possess unfavorable drug-like properties. In silico screening methods are widely used for this purpose.

Pan-Assay Interference Compounds (PAINS): PAINS are compounds that show activity in multiple, unrelated bioassays through non-specific mechanisms, leading to false-positive results. nih.gov In silico filters can screen for the presence of substructures known to be associated with PAINS. For this compound, these tools would check if its chemical structure contains any of these problematic motifs, helping to ensure that any observed biological activity is genuine.

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five): Drug-likeness rules, such as Lipinski's Rule of Five, provide a set of guidelines to evaluate whether a compound has properties that would make it a likely orally active drug in humans. units.itlindushealth.com These rules are based on simple molecular descriptors. ni.ac.rsresearchgate.net

Lipinski's Rule of Five for this compound:

| Rule | Threshold | This compound Value | Compliance |

| Molecular Weight | ≤ 500 Da | 195.19 Da | Yes |

| LogP | ≤ 5 | ~2.0 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |

As shown in the table, this compound adheres to all of Lipinski's rules, suggesting it has a favorable drug-like profile for oral administration. These in silico assessments are critical for prioritizing compounds for further development and reducing the risk of late-stage failures.

Future Research Trajectories and Identified Gaps in N 3 Fluorophenyl 3 Oxobutanamide Studies

Exploration of Novel Synthetic Pathways for Diverse Derivative Libraries

The generation of diverse libraries of N-(3-fluorophenyl)-3-oxobutanamide derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. While some synthetic methods have been employed, there is considerable scope for the exploration of more innovative and efficient strategies.

Multicomponent Reactions (MCRs): The use of one-pot multicomponent reactions, such as the Biginelli reaction, has been reported for the synthesis of dihydropyrimidine (B8664642) derivatives from N-(4-fluorophenyl)-3-oxobutanamide. researchgate.netresearchgate.net This approach offers an efficient pathway to complex molecular architectures from simple starting materials. researchgate.netresearchgate.net Future work could focus on adapting and expanding these MCRs to the this compound scaffold to rapidly generate a wide array of structurally diverse analogs. ripublication.com

Click Chemistry: The versatile and high-yielding nature of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, presents another powerful tool for derivative synthesis. This has been demonstrated in the synthesis of 1,2,3-triazole-benzoxazole hybrids. nih.govtandfonline.com Applying this methodology to this compound could facilitate the straightforward introduction of various functional groups, enabling the creation of extensive and diverse chemical libraries.

Flow Chemistry and Automated Synthesis: To accelerate the synthesis and purification of derivative libraries, the adoption of flow chemistry and automated synthesis platforms should be considered. These technologies allow for rapid reaction optimization and high-throughput production, which are essential for generating the large number of compounds required for thorough biological screening.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. | High efficiency, atom economy, and generation of molecular complexity in a single step. |

| Click Chemistry | A class of biocompatible reactions that are high-yielding, wide in scope, and easy to perform. | Versatility, high yields, and straightforward purification. |

| Flow Chemistry | The process of performing chemical reactions in a continuous flowing stream rather than in a batch. | Precise control over reaction parameters, enhanced safety, and scalability. |

| Automated Synthesis | The use of robotic systems to perform chemical syntheses. | High-throughput synthesis and purification, enabling rapid library generation. |

Deeper Mechanistic Elucidation of Observed Biological Activities

While some derivatives of N-phenyl-3-oxobutanamides have shown biological activities such as antiproliferative and antimicrobial effects, the specific mechanisms of action are often not well understood. nih.govacs.org Future research should prioritize a deeper investigation into how this compound and its derivatives exert their biological effects.

Target Identification and Validation: A critical first step is the identification of the molecular targets of these compounds. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be employed to pinpoint the proteins or other biomolecules with which these compounds interact.

Biochemical and Biophysical Assays: Once potential targets are identified, their interaction with the compounds needs to be validated and characterized using biochemical and biophysical methods. Assays to measure enzyme inhibition, receptor binding, or modulation of protein-protein interactions will be crucial. For example, some oxobutanamide derivatives have been investigated as inhibitors of enzymes like urease and α-glucosidase. researchgate.net

Structural Biology: Obtaining high-resolution crystal structures of the compounds bound to their targets can provide invaluable insights into the binding mode and the key interactions driving affinity and selectivity. This structural information is essential for the rational design of more potent and specific derivatives.

Integration of Advanced Computational Approaches for Enhanced Predictive Modeling

Computational modeling and simulation are powerful tools that can significantly accelerate the drug discovery process. srce.hr Their integration into the study of this compound is a promising avenue for future research.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can be developed to predict the activity of novel, untested derivatives. This can help to prioritize synthetic efforts towards the most promising candidates.

Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding orientation of a compound to its target protein. researchgate.net This can be followed by molecular dynamics simulations to assess the stability of the predicted binding mode and to understand the dynamic nature of the interaction. srce.hr These computational methods can provide a detailed picture of the compound-target interactions at the atomic level.

Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify potential hits. nih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

The following table outlines the application of various computational approaches:

| Computational Approach | Application |

| QSAR Modeling | Predict the biological activity of new derivatives based on their chemical structure. |

| Molecular Docking | Predict the binding mode of a compound to its biological target. |

| Molecular Dynamics Simulations | Assess the stability and dynamics of the compound-target complex. |

| Virtual Screening | Identify potential hit compounds from large chemical databases. |

Development of this compound Derivatives as Chemical Probes for Investigating Biological Systems

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable chemical probes to study biological processes. nih.gov A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein or pathway, allowing for the investigation of its role in a biological system. chemicalprobes.org

Design and Synthesis of Probes: To serve as a chemical probe, a compound should ideally be potent, selective, and have a known mechanism of action. Derivatives of this compound can be modified by incorporating functional groups that allow for their use in specific applications. For example, the attachment of a fluorescent dye would enable the visualization of the compound's distribution in cells, while the incorporation of a photo-crosslinking group would allow for the covalent labeling and subsequent identification of its target protein.

Cellular and In Vivo Imaging: Fluorescently labeled derivatives can be used in advanced microscopy techniques to study the subcellular localization of the compound and its target in real-time. This can provide crucial information about the biological context in which the compound exerts its effects.

Target Engagement and Occupancy Studies: Chemical probes can be used to confirm that a compound is engaging its intended target in a cellular or in vivo setting. This is a critical step in the validation of a potential drug candidate.

The development of well-characterized chemical probes based on the this compound scaffold will not only advance our understanding of the biology surrounding this chemical series but will also provide valuable tools for the broader scientific community.

Q & A

Basic: What synthetic methodologies are established for the preparation of N-(3-fluorophenyl)-3-oxobutanamide and its derivatives?

Answer: The compound can be synthesized via oxidation of 3-oxobutanamides using (diacetoxyiodo)benzene (DIB) in dichloromethane under reflux, yielding dichloro derivatives (e.g., 2,2-dichloro-N-phenylacetamides) with isolated yields up to 85% . Alternatively, multi-component reactions involving amines, aldehydes, and 3-oxobutanamides under basic conditions (e.g., piperidine catalysis) enable the formation of fused heterocycles through Knoevenagel condensation followed by Michael addition .

Advanced: How can researchers resolve contradictions in product distribution observed during heterocyclization reactions involving this compound?

Answer: Divergent product formation (e.g., dihydroisoxazolopyridines vs. benzoxazocines) is highly dependent on reaction activation methods. Ultrasonication promotes kinetically controlled pathways favoring benzoxazocines (e.g., 6c), while conventional stirring at room temperature with Yb(OTf)₃ catalysis leads to thermodynamically favored dihydroisoxazolopyridines (e.g., 5c). Systematic comparison of activation energies via DFT calculations and kinetic monitoring (e.g., in situ NMR) is recommended to map competing pathways .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Answer: ¹H NMR with NOESY correlations is essential for distinguishing regioisomers (e.g., verifying connectivity in dihydroisoxazolopyridines via spatial proton interactions) . X-ray crystallography provides definitive proof of molecular packing and hydrogen-bonding patterns, as demonstrated for N-(4-ethoxyphenyl)-3-oxobutanamide (space group P2₁/c, Z = 4) . XPS further confirms functionalization in composite materials by detecting nitrogen incorporation (N 1s peaks at ~399 eV) .

Advanced: What strategies optimize the regioselectivity of this compound in multi-component reactions?

Answer: Substituent electronic effects dominate regioselectivity. Electron-donating groups (e.g., methoxy at ortho positions) stabilize intermediates via resonance, directing cyclization toward six-membered rings. In contrast, steric hindrance from bulky substituents favors alternative annulation pathways. Computational modeling (e.g., Fukui indices) combined with controlled variation of aryl substituents (e.g., 2-methoxy vs. 4-chloro) enables systematic optimization .

Basic: How are crystallization conditions optimized for N-aryl-3-oxobutanamide derivatives to facilitate structural studies?

Answer: Slow cooling of near-saturated aqueous solutions from boiling temperatures yields high-quality single crystals (e.g., colorless laths of N-(4-ethoxyphenyl)-3-oxobutanamide). Key parameters include solvent polarity (water > ethanol > DMSO) and cooling rates ≤1°C/min to prevent dendritic growth. Crystal data (e.g., monoclinic systems with θ ranges 3.1–27.5°) should be refined using SHELXL-2018/3 .

Advanced: What metabolic pathways involve this compound as an intermediate, and how are these pathways elucidated?

Answer: In vivo studies using radiolabeled analogs (e.g., ¹⁴C-tracking) reveal oxidative O-de-ethylation and β-decarboxylation as key steps. For example, N-(4-ethoxyphenyl)-3-oxobutanamide is a biotransformation intermediate of bucetin, with ~62% conversion to glucuronidated metabolites in rabbits. LC-MS/MS analysis of plasma samples at timed intervals identifies sequential phase I/II transformations .

Advanced: How does the fluorophenyl substituent in this compound derivatives influence their biological activity (e.g., glucose transport inhibition)?

Answer: The 3-fluorophenyl group enhances binding affinity to GLUT4 transporters via hydrophobic interactions and fluorine-mediated dipole effects. Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) demonstrates IC₅₀ = 68 μM against GLUT4 in competitive inhibition assays. Structure-activity relationship (SAR) studies using analogs with varied halogenation patterns (e.g., 4-Cl vs. 3-F) and logP values (2.1–4.9) correlate lipophilicity with potency .

Basic: What computational tools assist in predicting the reactivity of this compound in novel reaction systems?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in cyclization reactions, predicting activation barriers and regioselectivity. Molecular docking (AutoDock Vina) evaluates non-covalent interactions with biological targets like GLUT proteins. These tools guide experimental design by prioritizing synthetically accessible derivatives with optimal electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.